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Acetyl-amylin(8-37)(human)

Cat. No.: B8260464
M. Wt: 3225.5 g/mol
InChI Key: NIRUKDPRGCIIJB-KPAXONNNSA-N
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Description

Overview of Endogenous Amylin (Islet Amyloid Polypeptide) Physiology and Receptor Biology

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino-acid peptide hormone that plays a significant role in glucose homeostasis. nih.govwjgnet.comwikipedia.org Its discovery dates back to the early 20th century as "islet hyalinization" in the pancreas of diabetic patients, but its molecular structure was not identified until 1987. nih.govnih.gov Amylin is co-packaged and co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake. wjgnet.comwikipedia.orgnih.gov The molar ratio of secreted insulin to amylin is approximately 100:1. wikipedia.org While primarily produced by the pancreas, smaller amounts are also synthesized in the stomach, spinal ganglia, and the brain. mdpi.comuzh.ch

The physiological actions of amylin are multifaceted, contributing to the regulation of metabolic processes through various central and peripheral mechanisms. nih.govmdpi.com Key functions include:

Inhibition of Glucagon (B607659) Secretion: Amylin suppresses the post-meal secretion of glucagon from pancreatic α-cells, which in turn reduces the liver's output of glucose. wjgnet.comnih.govmdpi.comnih.gov

Slowing of Gastric Emptying: It delays the rate at which nutrients are delivered from the stomach to the small intestine, helping to prevent sharp spikes in blood glucose after a meal. wjgnet.commdpi.compatsnap.com

Promotion of Satiety: Amylin acts on the central nervous system, particularly in the area postrema of the brainstem, to induce a feeling of fullness, which helps to reduce food intake. wjgnet.comnih.govmdpi.comphysiology.org

The biological effects of amylin are mediated by a specific family of G protein-coupled receptors (GPCRs). nih.gov These amylin receptors are complex heterodimers, formed by the core calcitonin receptor (CTR) associating with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3. wikipedia.orgnih.govnih.gov This association confers a higher affinity for amylin. acs.org The combination of the CTR with each RAMP subtype creates distinct amylin receptor subtypes (AMY1, AMY2, and AMY3). nih.gov The CTR gene itself has two primary splice variants, which can further modify receptor signaling and functional properties. nih.gov Upon activation, these receptors trigger multiple intracellular signaling pathways, including the synthesis of cyclic AMP (cAMP) and the elevation of intracellular calcium, which leads to the activation of protein kinase A, MAPK, and Akt pathways.

Table 1: Key Physiological Actions of Amylin

Physiological Action Mechanism Primary Site of Action
Glucoregulation Suppresses postprandial glucagon secretion from pancreatic α-cells. wjgnet.comnih.govmdpi.comPancreas, Liver
Gastric Emptying Delays nutrient delivery from the stomach to the small intestine. wjgnet.commdpi.compatsnap.comGastrointestinal Tract
Satiety Induces a feeling of fullness, reducing food intake. wjgnet.comnih.govmdpi.comCentral Nervous System (Area Postrema)
Energy Homeostasis Interacts with other metabolic hormones like leptin to regulate body weight. mdpi.comlmu.eduCentral Nervous System (Hypothalamus)

Table 2: Amylin Receptor Subtype Composition

Receptor Subtype Core Receptor Associated RAMP
AMY1 Calcitonin Receptor (CTR)RAMP1
AMY2 Calcitonin Receptor (CTR)RAMP2
AMY3 Calcitonin Receptor (CTR)RAMP3

Data sourced from multiple references. wikipedia.orgnih.govnih.gov

Historical Context of Acetyl-amylin(8-37)(human) as a Research Probe in Amylin Studies

The effort to understand the precise physiological roles of endogenous amylin necessitated the development of specific research tools, particularly receptor antagonists. nih.gov Early investigations into the amylin system were aided by the use of truncated peptide fragments that could block the receptor. One of the most widely used first-generation antagonists is CGRP(8-37), a fragment of the calcitonin gene-related peptide, which is structurally related to amylin and acts as a weak antagonist at amylin receptors. nih.gov

Within this context, fragments of the amylin peptide itself were developed as more specific probes. Amylin(8-37), a truncated version of the full-length human amylin peptide, was identified as an antagonist that could selectively inhibit amylin-mediated effects. medchemexpress.com To enhance its utility as a research tool, this fragment was further modified. The N-terminal acetylation of Amylin(8-37) led to the creation of Acetyl-amylin(8-37)(human) . medchemexpress.comchemscene.comtargetmol.com This specific modification resulted in a specific amylin antagonist used in scientific research to investigate the autocrine or paracrine effects of amylin on islet insulin secretion and other physiological processes. medchemexpress.comchemscene.com The use of Acetyl-amylin(8-37)(human) and similar antagonists has been crucial in confirming that the various effects attributed to amylin—such as the inhibition of gastric emptying and the modulation of food intake—are indeed mediated by specific amylin receptors. nih.gov These antagonists have allowed for the precise dissection of amylin's actions from those of other related peptides, solidifying its role as a distinct and important neuroendocrine hormone. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C140H218N42O46 B8260464 Acetyl-amylin(8-37)(human)

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C140H218N42O46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Structural Determinants of Acetyl Amylin 8 37 Human Activity

Structural Features of Acetyl-amylin(8-37)(human): Truncation and N-terminal Acetylation

Acetyl-amylin(8-37)(human) is a synthetic analog of the human hormone amylin, also known as islet amyloid polypeptide (IAPP). Its structure is defined by two key modifications to the native 37-amino acid peptide: truncation and N-terminal acetylation.

Truncation: The designation "(8-37)" indicates that the first seven amino acids from the N-terminus of the full-length human amylin have been removed. This N-terminal region of native amylin, which includes a disulfide bridge between cysteine residues at positions 2 and 7, is crucial for its full biological activity. wikipedia.orgresearchgate.net The removal of this segment results in a peptide fragment that acts as an antagonist at amylin receptors. medchemexpress.comnih.gov Specifically, N-terminal deletions of peptides in the calcitonin family, to which amylin belongs, generally result in antagonists. nih.gov While the (8-37) fragment of amylin has a very low affinity for amylin receptors, it can still interact with them. nih.govbioscientifica.com

N-terminal Acetylation: The addition of an acetyl group to the new N-terminus (at the 8th amino acid of the original sequence) is a significant modification. This acetylation has been shown to increase the potency of the amylin(8-37) fragment by more than 10-fold compared to its non-acetylated counterpart. acs.org Acetylation at the N-terminus is a modification also seen in some related peptides and can influence receptor binding and activity. researchgate.net

These structural modifications—truncation of the N-terminal seven amino acids and acetylation of the newly exposed N-terminus—are critical determinants of the pharmacological profile of Acetyl-amylin(8-37)(human), transforming it from a full agonist into a potent antagonist of the amylin receptor. medchemexpress.com

Comparative Amino Acid Sequence Analysis with Full-Length Human Amylin and Related Peptides (e.g., Calcitonin Gene-Related Peptide, Calcitonin)

Acetyl-amylin(8-37)(human) is a member of the calcitonin peptide family, which also includes full-length human amylin, calcitonin gene-related peptide (CGRP), and calcitonin. researchgate.netresearchgate.net These peptides share sequence homology and a disulfide bridge near the N-terminus in their full-length forms, and they all possess a C-terminal amide, which is important for their biological activity. researchgate.netresearchgate.net

The following table provides a comparative alignment of the amino acid sequences of these peptides.

Human Amylin (Full-Length): The native 37-amino acid peptide. wikipedia.org Acetyl-amylin(8-37)(human) is derived from this sequence by removing the first seven amino acids.

Acetyl-amylin(8-37)(human): This truncated and acetylated analog lacks the N-terminal ring structure formed by the disulfide bond in full-length amylin.

Human α-CGRP: This 37-amino acid neuropeptide shares significant sequence homology with amylin, particularly in the N-terminal and C-terminal regions. researchgate.netgenscript.com Like amylin, it has a disulfide bridge between residues 2 and 7. genscript.com The fragment CGRP(8-37) is a known antagonist of the CGRP receptor. genscript.comechelon-inc.com

Human Calcitonin: A 32-amino acid hormone, human calcitonin also features an N-terminal disulfide bridge (Cys1-Cys7) and a C-terminal prolinamide. wikipedia.orgusbio.netpeptide.comgenscript.com It shares some sequence similarity with amylin and CGRP, reflecting their common evolutionary origin. wikipedia.org

The sequence similarities and differences among these peptides are crucial for their receptor binding specificity and pharmacological activity. While they can sometimes cross-react with each other's receptors, the specific amino acid sequence dictates their primary receptor affinity and whether they act as agonists or antagonists. researchgate.net The truncation in Acetyl-amylin(8-37)(human) removes a key region for receptor activation, leading to its antagonistic properties.

Conformational Studies and Secondary Structure Elucidation Relevant to Receptor Interaction

The three-dimensional structure of Acetyl-amylin(8-37)(human) and its interaction with its receptor are critical to understanding its antagonist activity. Conformational studies have provided insights into the secondary structure of this and related peptides.

Spectroscopic techniques have been instrumental in elucidating the secondary structure of amylin and its fragments.

Circular Dichroism (CD): CD spectroscopy has been used to study the conformational changes of human amylin and its fragments, including hA(8-37), during fibril formation. bohrium.comnih.gov These studies have shown that full-length human amylin and the hA(8-37) fragment transition from a random coil to a mixture of β-sheet and α-helical structures as they aggregate. bohrium.com The propensity to form β-sheet structures is a hallmark of amylin and is associated with its amyloidogenic properties. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy has provided more detailed structural information. Solid-state NMR studies on amylin fibrils have helped to define the regions that form β-strands. nih.govacs.org Quenched hydrogen exchange NMR has indicated that residues 8-18 and 26-37 form two β-strands in amylin fibrils. nih.gov Solution-state NMR studies have also been employed to investigate the structures of amylin and its fragments. scispace.com These studies collectively suggest that the region corresponding to Acetyl-amylin(8-37)(human) is capable of adopting a β-sheet conformation, which is relevant for its interaction with the receptor and for its potential to aggregate. acs.org

Computational approaches have complemented experimental studies by providing models of how amylin and its analogs interact with their receptors.

Molecular Dynamics Simulations: These simulations have been used to predict the structure of peptides like salmon calcitonin, suggesting a helical region spanning residues 9-19. nih.gov Such models are valuable for understanding the conformational changes that occur upon receptor binding. Recent advances in cryo-electron microscopy have provided high-resolution structures of related class B GPCRs, which have been used to build and refine models of the amylin receptor complex. nih.gov These models suggest that the N-terminus of the peptide interacts with the juxtamembrane region of the receptor, while the C-terminus binds to the extracellular domain. nih.gov For an antagonist like Acetyl-amylin(8-37)(human), the absence of the N-terminal portion prevents the full engagement required for receptor activation.

The following table summarizes the key structural features of the peptides discussed.

Pharmacological Characterization and Receptor Binding Dynamics of Acetyl Amylin 8 37 Human

Amylin Receptor Heterodimeric Composition: Calcitonin Receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs 1, 2, 3)

Amylin receptors (AMY receptors) are complex structures belonging to the class B G protein-coupled receptor (GPCR) family. nih.gov They are not encoded by a single gene but are rather heterodimeric complexes formed by the association of a core receptor, the calcitonin receptor (CTR), with one of three accessory proteins known as Receptor Activity-Modifying Proteins (RAMPs). nih.govacs.org Humans express three such proteins: RAMP1, RAMP2, and RAMP3. nih.gov

The specific RAMP that associates with the CTR dictates the pharmacological profile of the resulting amylin receptor subtype:

AMY1 Receptor: Formed by the combination of CTR and RAMP1.

AMY2 Receptor: Formed by the combination of CTR and RAMP2.

AMY3 Receptor: Formed by the combination of CTR and RAMP3.

This combinatorial mechanism creates diversity in amylin signaling. acs.org Further complexity arises from the existence of two major splice variants of the human CTR, which can also associate with the three RAMPs, potentially yielding at least six distinct amylin receptor subtypes. nih.gov The association with RAMPs is crucial, as it transforms the CTR, which has a low affinity for amylin, into a high-affinity amylin receptor. nih.govnih.gov This process is referred to as the induction of the amylin receptor phenotype. nih.gov

Quantitative Binding Affinity and Selectivity Profiling at Amylin Receptor Subtypes

Acetyl-amylin(8-37)(human) is recognized as an antagonist of amylin receptors. However, quantitative studies on the human variant are limited, with much of the detailed characterization performed using the rat homolog, rat amylin(8-37). Research indicates that human amylin(8-37) generally binds poorly to amylin receptors compared to the full-length peptide, which limits its effectiveness in some experimental models. For instance, in studies using human breast carcinoma MCF-7 cells, which express amylin binding sites, rat amylin(8-37) was found to be 36-fold less potent than intact human amylin in inhibiting the binding of a radiolabeled tracer. bioscientifica.com

Radioligand displacement (or competition binding) assays are used to determine the binding affinity of an unlabeled compound (like Acetyl-amylin(8-37)(human)) by measuring its ability to compete off a radioactively labeled ligand from a receptor. The affinity is typically expressed as an IC50 (the concentration of unlabeled ligand that displaces 50% of the bound radioligand) or a Ki (the equilibrium dissociation constant for the inhibitor).

While specific data for the acetylated human peptide is not extensively published, studies on the closely related rat amylin(8-37) provide insight. In competition binding assays using purified extracellular domains (ECDs) of rat receptors, rat amylin(8-37) failed to displace a radioligand from the CTR ECD alone but showed measurable, albeit weak, affinity for the RAMP1-CTR and RAMP2-CTR ECD complexes. nih.gov

Table 1: Binding Affinity (IC50) of Rat Amylin(8-37) at Rat Amylin Receptor Extracellular Domains

Receptor Complex (ECD) Probe Ligand IC50 (µM) of Rat Amylin(8-37)
rCTR Biotin-sCT >200 µM
rRAMP1-CTR Biotin-AC413 42 µM
rRAMP2-CTR Biotin-AC413 31 µM

Data derived from studies on rat receptor extracellular domains (ECDs). nih.gov

Functional assays, such as measuring cyclic AMP (cAMP) production in response to an agonist, are used to quantify the potency of an antagonist. The antagonist's ability to inhibit the agonist's effect is measured, and the data can be used to calculate a pA2 or pKB value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.

Studies on rat amylin receptors expressed in COS-7 cells have characterized rat amylin(8-37) as a weak antagonist. nih.gov It was shown to be more effective at the rAMY1(a) receptor subtype compared to the rAMY3(a) subtype, highlighting a degree of receptor selectivity. nih.gov In one functional study, amylin(8-37) was shown to completely reverse the inhibitory effect of full-length amylin on glycogen (B147801) accumulation in isolated soleus muscle, demonstrating effective antagonism in a tissue-based assay. nih.gov However, in another study using MCF-7 cells, rat amylin(8-37) failed to antagonize human amylin-stimulated cAMP accumulation, suggesting that its antagonist properties can be species- or cell-type-dependent. bioscientifica.com

Table 2: Functional Antagonist Potency (pA2) of Rat Amylin(8-37) at Rat Amylin Receptors

Receptor Subtype Agonist pA2 Value of Rat Amylin(8-37)
rAMY1(a) (rCTR + rRAMP1) Rat Amylin 6.0 ± 0.1
rAMY3(a) (rCTR + rRAMP3) Rat Amylin 5.3 ± 0.1

Data derived from cAMP functional assays in COS-7 cells expressing rat receptors. nih.gov

Influence of RAMP Isoforms on Acetyl-amylin(8-37)(human) Binding and Efficacy

The specific RAMP isoform co-expressed with the CTR is a critical determinant of the pharmacological profile of the resulting amylin receptor, including its interaction with antagonists. RAMPs allosterically modulate the CTR, creating a binding pocket that has a higher affinity for amylin and its analogs. nih.govresearchgate.net

The influence of RAMPs extends to antagonist binding. Studies using purified receptor domains demonstrated that the binding of rat amylin(8-37) was only detectable in the presence of RAMP1 or RAMP2 tethered to the CTR extracellular domain. nih.gov This indicates that RAMPs are essential for creating the conformational state of the receptor that recognizes the C-terminal fragment of amylin.

Furthermore, functional studies have shown that the antagonist potency of rat amylin(8-37) differs between receptor subtypes defined by RAMP isoforms. It is a more effective antagonist at the rAMY1(a) receptor (CTR+RAMP1) than at the rAMY3(a) receptor (CTR+RAMP3). nih.gov This differential activity underscores that RAMPs not only enable binding but also fine-tune the receptor's sensitivity to antagonist ligands.

Cross-Reactivity and Specificity Against Calcitonin and CGRP Receptors

Amylin belongs to a family of structurally related peptides that includes calcitonin (CT) and calcitonin gene-related peptide (CGRP). nih.gov This relationship leads to potential cross-reactivity at their respective receptors. Acetyl-amylin(8-37)(human) is considered a potent amylin antagonist with limited ability to block the effects of CGRP. nih.gov

Amylin vs. CGRP Receptors: The AMY1 receptor (CTR+RAMP1) is a point of significant overlap, as it binds both amylin and CGRP with high affinity. portlandpress.comguidetopharmacology.org In contrast, the primary CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and RAMP1. Functional studies have shown that while amylin(8-37) effectively blocks amylin's actions, it is much less effective at blocking CGRP's effects. nih.gov This suggests that while some overlap exists, amylin(8-37) can differentiate between amylin- and CGRP-preferring signaling pathways. The CGRP-derived antagonist, CGRP(8-37), often shows reciprocal cross-reactivity, inhibiting effects of both CGRP and amylin. portlandpress.com

Amylin vs. Calcitonin Receptors: The core CTR, when not complexed with a RAMP, is the receptor for calcitonin and has a low affinity for amylin. Antagonists derived from amylin, like amylin(8-37), are generally weak at the CTR alone. nih.gov Chimeric antagonists like AC187 (an analog of salmon calcitonin(8-32)) show only modest selectivity (around 10-fold) between AMY1 and CT receptors, indicating that achieving high selectivity can be challenging. guidetopharmacology.org

Structure-Activity Relationships (SAR) Governing Acetyl-amylin(8-37)(human) Antagonistic Properties

The conversion of the full-length amylin agonist into the antagonist Acetyl-amylin(8-37)(human) is a direct result of specific structural modifications, primarily N-terminal truncation.

N-Terminal Truncation: The most critical feature for agonist activity in the calcitonin peptide family is the N-terminal ring, formed by a disulfide bond between cysteine residues at positions 2 and 7 in human amylin. portlandpress.com The removal of the first seven amino acids (residues 1-7), which constitute this ring, eliminates the peptide's ability to activate the receptor and converts it into a competitive antagonist. nih.govportlandpress.com This principle holds true for other members of the peptide family, such as CGRP, where CGRP(8-37) is also an antagonist. nih.gov

Importance of Residues 8 and 9: While the removal of residues 1-7 confers antagonism, the subsequent amino acids are crucial for maintaining binding affinity and antagonist potency. Research has shown that further truncation of the N-terminus to create amylin(10-37) results in a roughly 90% loss of inhibitory effectiveness compared to amylin(8-37). nih.gov This highlights the importance of alanine (B10760859) at position 8 and threonine at position 9 for effective interaction with the amylin receptor.

C-Terminal Residue: The C-terminal amino acid also influences antagonist activity. In rat amylin(8-37), which ends with tyrosine (Tyr37) like the human peptide, substitution of this residue with proline (the C-terminal residue of salmon calcitonin) was found to enhance its antagonist potency at the AMY1 receptor subtype while maintaining selectivity. nih.govresearchgate.net

N-Terminal Acetylation: The "Acetyl-" modification on the N-terminal alanine of the (8-37) fragment serves to neutralize the positive charge of the free amine group. This modification can increase the peptide's stability by making it more resistant to degradation by aminopeptidases and can also influence its binding characteristics by mimicking a natural peptide bond.

Cellular and Intracellular Mechanisms of Antagonism by Acetyl Amylin 8 37 Human

Modulation of Canonical Amylin Receptor Signaling Pathways

Amylin receptor activation triggers a complex network of intracellular signaling pathways. Acetyl-amylin(8-37)(human) exerts its antagonistic effects by preventing the initiation of these cascades at the receptor level.

The amylin receptor is primarily coupled to the Gs alpha-subunit of the G protein complex. Activation of the receptor by an agonist like amylin stimulates adenylyl cyclase, leading to an increase in the production of the second messenger cyclic AMP (cAMP). nih.gov This elevation in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylate various cellular substrates to mediate the physiological responses to amylin.

As a competitive antagonist, Acetyl-amylin(8-37)(human) binds to the amylin receptor but does not induce the conformational change necessary for Gs protein activation. Consequently, it blocks the ability of endogenous amylin to stimulate adenylyl cyclase, thereby inhibiting the production of cAMP. umich.edu Studies using related antagonists like CGRP(8-37) have demonstrated a complete blockade of amylin-induced cAMP accumulation in various cell types, including skeletal muscle cells. umich.edu This mechanism is a primary mode of its antagonism.

Table 1: Effect of Amylin Ligands on cAMP Production

Ligand TypeExample CompoundReceptor InteractionEffect on Adenylyl CyclaseResulting cAMP Level
Agonist Amylin, PramlintideBinds and activates receptorStimulationIncrease
Antagonist Acetyl-amylin(8-37)(human)Binds and blocks receptorNo stimulation; blocks agonistInhibition/Baseline

In addition to the canonical Gs-cAMP pathway, amylin receptor activation can also lead to the mobilization of intracellular calcium ([Ca2+]i). nih.gov This effect is likely mediated through the coupling of the receptor to the Gq alpha-subunit of the G protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov

Research in pancreatic acinar cells has shown that amylin can induce a dose-dependent increase in [Ca2+]i, an effect that persists even in calcium-free medium, indicating mobilization from intracellular stores. nih.gov Acetyl-amylin(8-37)(human), by blocking the initial receptor activation, prevents this Gq-mediated signaling cascade. This results in the abolition of amylin-induced IP3 production and the subsequent release of calcium from the endoplasmic reticulum, thereby maintaining baseline intracellular calcium levels.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important signaling axis for amylin. Amylin receptor stimulation leads to the phosphorylation and activation of ERK1/2. This pathway is crucial for mediating some of amylin's central effects, such as satiety and the inhibition of gastric emptying. The activation cascade typically involves a series of kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and finally the MAPK (ERK).

Acetyl-amylin(8-37)(human) acts as an inhibitor of this pathway by preventing the initial signal from the amylin receptor. By occupying the receptor binding site without inducing an active conformation, it blocks the recruitment and activation of the signaling intermediates that lead to ERK phosphorylation. This effectively uncouples the amylin receptor from the MAPK/ERK cascade.

Table 2: Modulation of Amylin-Mediated Intracellular Signaling Pathways

Signaling PathwayAgonist (Amylin) EffectAntagonist (Acetyl-amylin(8-37)(human)) Effect
cAMP Production Blocks increase
Calcium Mobilization Blocks increase
MAPK/ERK Activation ↑ (Phosphorylation)Blocks phosphorylation
Beta-Arrestin Recruitment ↑ (Promoted)↓ (Inhibited)

Beta-arrestins (β-arrestins) are multifunctional proteins that play a key role in the regulation of GPCRs. nih.gov Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment has two main consequences: it sterically hinders further G protein coupling, leading to signal desensitization, and it can initiate a second wave of G protein-independent signaling by acting as a scaffold for other proteins, such as those in the ERK pathway. nih.gov

The activation of ERK by amylin has been shown to be dependent on β-arrestin. As an antagonist, Acetyl-amylin(8-37)(human) prevents the initial agonist-induced conformational change of the receptor. This precludes receptor phosphorylation by GRKs and, as a direct consequence, inhibits the recruitment of β-arrestin. nih.gov By blocking β-arrestin recruitment, Acetyl-amylin(8-37)(human) not only prevents receptor desensitization but also abrogates β-arrestin-dependent downstream signaling, including the activation of the MAPK/ERK pathway.

Functional Consequence on Receptor Dimerization and Internalization Kinetics

The amylin receptor is a heterodimeric complex formed by the association of the CTR with one of three RAMPs (RAMP1, RAMP2, or RAMP3). nih.govbiorxiv.org This dimerization is essential for conferring high affinity for amylin. nih.gov Agonist binding can modulate the stability and conformation of this receptor complex. nih.gov By binding to the receptor, Acetyl-amylin(8-37)(human) occupies the ligand-binding pocket but fails to induce the conformational changes associated with activation. This can stabilize the receptor in an inactive state, preventing the dynamic changes that follow agonist binding.

Receptor internalization is a critical process for regulating signal duration and intensity. For amylin receptors, this process is agonist-dependent and often mediated by β-arrestin, which acts as an adapter for clathrin-mediated endocytosis. nih.gov Studies using the selective amylin receptor antagonist AC-187, a close analog of amylin(8-37), have shown that it can completely block the internalization of amylin monomers at physiological concentrations. nih.gov Therefore, Acetyl-amylin(8-37)(human) is expected to inhibit receptor internalization by preventing the agonist-induced recruitment of the endocytic machinery. This leads to the receptor remaining on the plasma membrane, unable to signal or be downregulated.

Investigation of Autocrine and Paracrine Effects in Islet-Derived Cell Lines

Amylin is co-stored and co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient stimuli. nih.govresearchgate.net This local release within the islets of Langerhans suggests that amylin can exert autocrine (acting on the secreting β-cell itself) and paracrine (acting on nearby α- and δ-cells) effects. nih.gov For instance, amylin is known to inhibit glucose-stimulated insulin secretion, forming a negative feedback loop. nih.gov

Investigating these local effects requires a tool to block the action of this endogenously secreted amylin. Acetyl-amylin(8-37)(human) serves this precise purpose in studies using islet-derived cell lines (e.g., INS-1, MIN6, HIT-T15). nih.govresearchgate.net By adding this antagonist to the cell culture medium, researchers can block the amylin receptors on the cells from being activated by the amylin that the cells themselves secrete. This allows for the dissection of amylin's role in modulating insulin and glucagon (B607659) secretion, β-cell proliferation, and apoptosis within the islet microenvironment. nih.govnih.gov The ability to negate local amylin signaling makes Acetyl-amylin(8-37)(human) an indispensable tool for understanding pancreatic islet physiology.

In Vitro and Ex Vivo Experimental Paradigms for Acetyl Amylin 8 37 Human Research

Organ Bath and Tissue Slice Preparations for Functional Assays

Ex vivo preparations, where tissues are kept viable outside the body, serve as a bridge between cell culture studies and whole-organism physiology. Organ bath assays allow for the measurement of tissue-level functional responses, such as muscle contraction or relaxation, in real-time. nih.gov

Amylin(8-37)(human) has been studied for its direct effects on vascular tone using isolated mesenteric resistance artery preparations from rats. medchemexpress.com In this type of organ bath setup, the artery segment is mounted in a chamber filled with a physiological salt solution, and changes in its tension are recorded. This model allows for the investigation of the direct vasodilator effects of amylin antagonists, providing insight into the role of amylin receptors in regulating blood vessel diameter. medchemexpress.com Similarly, precision-cut tissue slices, which maintain the complex cellular architecture of an organ, can be used to study metabolic effects in tissues like the liver or muscle. f1000research.com

Biochemical and Molecular Assays for Antagonist Efficacy

To quantify the effectiveness of Acetyl-amylin(8-37)(human) as an antagonist, a range of biochemical and molecular assays are employed. These assays measure the downstream consequences of receptor activation and blockade.

One of the key metabolic actions of amylin is the inhibition of insulin-stimulated glycogen (B147801) synthesis in skeletal muscle. cpcscientific.com Glycogen accumulation assays are therefore a critical tool for assessing the efficacy of amylin antagonists. nih.gov These assays are typically performed using isolated muscle tissue, such as the rat soleus muscle. nih.gov

In this paradigm, the muscle is incubated with insulin (B600854) to stimulate glycogen production, which is measured by the incorporation of radiolabeled glucose (¹⁴C-glucose) into glycogen. nih.gov The addition of amylin inhibits this process. Acetyl-amylin(8-37)(human) is evaluated on its ability to reverse this inhibition. Studies have demonstrated that amylin(8-37) can completely block the inhibitory effect of amylin on ¹⁴C-glycogen accumulation, confirming its potent antagonist activity at the receptor level in metabolically active tissue. nih.govsevernbiotech.com

Table 1: Effect of Amylin(8-37) on Amylin-Induced Inhibition of Glycogen Accumulation Data derived from in vitro studies on isolated muscle tissue. nih.gov

Treatment Condition¹⁴C-Glycogen Accumulation (Relative to Insulin-Stimulated Control)
Insulin (Control)100%
Insulin + Amylin (10 nM)~30%
Insulin + Amylin (10 nM) + Amylin(8-37) (10 µM)~100%

Amylin receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily signal through the adenylyl cyclase pathway, leading to the production of the second messenger cyclic AMP (cAMP). nih.govnih.gov Quantifying cAMP levels is a standard method for determining the functional activity of amylin receptor agonists and antagonists. nih.gov

These assays are often conducted in engineered cell lines (e.g., HEK293 or COS-7) that express a specific amylin receptor subtype. nih.gov Cells are first treated with the antagonist, Acetyl-amylin(8-37)(human), followed by stimulation with an agonist like human amylin. The intracellular concentration of cAMP is then measured. A potent antagonist will cause a significant reduction in the agonist-induced cAMP production. This method allows for the determination of the antagonist's inhibitory constant (Ki) or IC₅₀ value, providing a quantitative measure of its efficacy at a specific receptor subtype. nih.gov

Electrophysiological and Advanced Imaging Techniques (e.g., long-term potentiation, calcium imaging)

The utility of Acetyl-amylin(8-37)(human) in neurophysiological research is highlighted through its application in sophisticated experimental paradigms such as the study of long-term potentiation (LTP) and calcium imaging. These techniques provide critical insights into the cellular and molecular mechanisms underlying synaptic plasticity and neuronal signaling, where the compound's role as an amylin receptor antagonist is pivotal.

Long-Term Potentiation (LTP)

Long-term potentiation, a persistent strengthening of synapses based on recent patterns of activity, is a widely studied cellular mechanism underlying learning and memory. Research has demonstrated that endogenous peptides, such as amylin, can modulate this process. Specifically, human amylin has been shown to impair hippocampal LTP, a key process for memory formation.

In experimental settings using mouse hippocampal brain slices, the application of human amylin resulted in a significant depression of LTP. This effect, however, can be reversed by the application of an amylin receptor antagonist. Studies have utilized compounds like AC253, a potent amylin receptor antagonist functionally similar to Acetyl-amylin(8-37)(human), to probe this interaction. The pre-application of the antagonist was found to block the amylin-induced reduction of LTP, restoring the potentiation of synaptic transmission to normal levels. This suggests that Acetyl-amylin(8-37)(human), by blocking the amylin receptor, can negate the inhibitory effects of amylin on synaptic plasticity.

The table below summarizes key findings from a representative study on the modulation of hippocampal LTP by human amylin and an amylin receptor antagonist.

Experimental ConditionNormalized fEPSP Slope (% of Baseline)Key Finding
Control (LTP induction)~150%Robust long-term potentiation is induced.
Human Amylin + LTP inductionSignificantly < 150%Human amylin impairs the induction of LTP.
Amylin Antagonist + Human Amylin + LTP induction~150%The antagonist reverses the amylin-induced impairment of LTP.
Amylin Antagonist alone + LTP induction~150%The antagonist itself does not affect baseline LTP.

fEPSP: field excitatory postsynaptic potential. Data are illustrative based on published research.

Calcium Imaging

Calcium imaging is a powerful technique used to visualize the dynamics of intracellular calcium (Ca2+), a critical second messenger in neurons that is involved in a myriad of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. The activation of amylin receptors has been linked to the mobilization of intracellular calcium stores.

Studies have shown that amylin can induce a dose-dependent increase in intracellular free calcium in various cell types. This rise in Ca2+ is believed to be mediated through G-protein-coupled amylin receptors, leading to the activation of downstream signaling pathways.

The application of amylin receptor antagonists, such as AC253, has been demonstrated to block these amylin-induced increases in intracellular calcium. By binding to the amylin receptor, Acetyl-amylin(8-37)(human) is expected to prevent the conformational changes required for receptor activation and the subsequent cascade leading to calcium release. This makes Acetyl-amylin(8-37)(human) a valuable tool for dissecting the specific contribution of amylin receptor signaling to calcium-dependent cellular events.

The following table outlines the expected effects of Acetyl-amylin(8-37)(human) in a typical calcium imaging experiment based on the known actions of other amylin antagonists.

Experimental ConditionIntracellular Calcium ResponseInferred Mechanism of Action of Acetyl-amylin(8-37)(human)
BaselineStable, low levels of intracellular Ca2+No stimulation of amylin receptors.
Application of Human AmylinRapid and transient increase in intracellular Ca2+Activation of amylin receptors leading to release from intracellular stores.
Pre-incubation with Acetyl-amylin(8-37)(human) followed by Human Amylin applicationNo significant increase in intracellular Ca2+Competitive antagonism at the amylin receptor, preventing amylin binding and subsequent signal transduction.

These electrophysiological and imaging studies underscore the importance of Acetyl-amylin(8-37)(human) as a research tool. Its ability to selectively block amylin receptors allows for the precise investigation of the physiological and pathophysiological roles of the amylin signaling system in the central nervous system.

Preclinical Investigations of Acetyl Amylin 8 37 Human in Non Human Animal Models

Rodent Models for Dissecting Amylin-Mediated Physiological Processes

Rodent models are instrumental in understanding the complex physiological functions of amylin, a pancreatic hormone co-secreted with insulin (B600854) that plays a key role in glucose homeostasis and energy balance. mdpi.comaustinpublishinggroup.com The use of antagonists like amylin(8-37) in these models allows researchers to block the effects of endogenous amylin and thereby infer its functions. nih.govmanchester.ac.uk

Research in rodent models has demonstrated that blocking amylin action with amylin(8-37) has significant effects on glucose and lipid metabolism. In studies using normal and insulin-resistant rats, the administration of rat amylin-(8-37) led to enhanced insulin sensitivity in both the whole body and specifically in muscle tissue. nih.govmanchester.ac.ukmedchemexpress.com This suggests that endogenous amylin may have a role in modulating insulin action.

Mechanistically, amylin(8-37) was found to correct insulin resistance in the liver that was induced by human growth hormone. nih.govmedchemexpress.com Furthermore, its administration resulted in altered lipid metabolism, characterized by an increase in basal plasma triglycerides and a decrease in plasma nonesterified fatty acids. nih.govmanchester.ac.uk In saline-treated rats, amylin(8-37) also reduced triglyceride content in the muscle. nih.govmanchester.ac.uk In isolated soleus muscle experiments, amylin(8-37) effectively blocked the amylin-induced inhibition of glycogen (B147801) synthesis, providing direct evidence of its antagonistic action at the cellular level. nih.govmedchemexpress.com These findings support the hypothesis that amylin's role in modulating insulin action may be mediated through its effects on lipid metabolism. nih.govmanchester.ac.uk

Table 1: Effects of Rat Amylin-(8-37) on Metabolic Parameters in Rodent Models

ParameterObserved EffectModel SystemReference
Plasma InsulinReducedNormal and insulin-resistant rats nih.govmanchester.ac.uk
Insulin Sensitivity (Whole Body & Muscle)EnhancedNormal and insulin-resistant rats nih.govmedchemexpress.com
Liver Insulin ResistanceCorrected (hGH-induced)Insulin-resistant rats nih.govmedchemexpress.com
Plasma TriglyceridesIncreased (basal)Normal and insulin-resistant rats nih.govmanchester.ac.uk
Plasma Nonesterified Fatty AcidsLoweredNormal and insulin-resistant rats nih.govmanchester.ac.uk
Muscle Glycogen SynthesisBlocked amylin-induced inhibitionIsolated soleus muscle nih.govmedchemexpress.com

Amylin acts within the central nervous system (CNS) to regulate energy balance, primarily by reducing food intake. nih.govnih.gov The area postrema (AP), a region in the hindbrain, is a key site of action for amylin's effects on satiety. nih.govuzh.ch Studies using amylin antagonists in rodent models have been crucial for confirming the role of endogenous amylin in these processes. For instance, central administration of the antagonist AC187 was shown to increase food intake, indicating that endogenous amylin contributes to the control of eating. mdpi.com

Amylin's actions are not limited to the hindbrain; it appears to modulate a distributed neural network that includes hypothalamic and mesolimbic structures to control energy balance. nih.govnih.gov The hormone can influence neuronal activity in these areas, which are critical for appetite regulation and reward processing. nih.govnih.gov Amylin receptors are also expressed in brain regions associated with the dopaminergic, norepinephrinergic, and serotonin (B10506) systems, suggesting a role in modulating catecholamine concentrations and influencing cognitive functions. swxzz.com The activation of various signaling pathways, such as ERK, AMPK, and STAT, in key brain regions underlies amylin's ability to modulate neuronal activity and cognition. swxzz.com The use of antagonists like Acetyl-amylin(8-37)(human) in preclinical models is essential for dissecting these specific pathways and their relevance to behavior.

Preclinical studies have revealed that amylin and its analogues can exert effects on the cardiovascular system. Amylin(8-37)(human) has been shown to have direct vasodilator effects in the isolated mesenteric resistance artery of the rat. medchemexpress.com This suggests a role for amylin receptors in the regulation of vascular tone.

Insulin resistance is often associated with endothelial dysfunction. plos.org Given the link between amylin and insulin resistance, research has explored amylin's role in vascular dysfunction. plos.org In microvessels from rats with normal vascular function, amylin at concentrations found in insulin-resistant states was shown to impair endothelium-dependent vasodilation. plos.org This effect may be linked to an increase in superoxide (B77818) generation through NADPH oxidase activity. plos.org Conversely, in rats that already had endothelial dysfunction and high endogenous amylin levels, the addition of exogenous amylin had no further effect, suggesting a saturation of the pathway. plos.org The use of amylin antagonists in such models helps to clarify whether these vascular effects are receptor-mediated and to understand the underlying mechanisms of endothelial dysfunction in metabolic diseases.

Assessment of Molecular and Cellular Biomarkers in Vivo (e.g., c-Fos expression)

The protein c-Fos is widely used as a biomarker for neuronal activation in response to a stimulus. In the context of amylin research, measuring c-Fos expression helps to identify the specific brain nuclei that are activated by amylin and its analogues. Peripheral administration of amylin has been shown to increase c-Fos immunoreactivity in key CNS areas, including the area postrema (AP), the nucleus of the solitary tract (NTS), and various hypothalamic nuclei. nih.govnih.gov

Studies using amylin antagonists have further refined this understanding. For example, intrathecal administration of the antagonist rat amylin(8-37) in rats was found to increase Fos-like immunoreactivity in the lumbar spinal cord, suggesting a tonic inhibitory role for endogenous amylin in this region. sums.ac.ir In studies of appetite regulation, the level of amylin-induced c-Fos expression in the AP was found to be dependent on the animal's feeding status and the macronutrient composition of their diet. nih.gov For example, amylin induced strong c-Fos expression in food-deprived rats, but this effect was significantly lower in rats fed a protein-supplemented meal, which correlated with the antagonist's ability to reduce food intake under these different conditions. nih.gov These findings demonstrate how c-Fos can be used as a sensitive biomarker to probe the central actions of amylin and the efficacy of its antagonists under varying physiological states.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species (relevant to tool characterization, not drug development)

The characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of tool compounds like Acetyl-amylin(8-37)(human) is essential for the proper design and interpretation of preclinical studies. nih.gov Pharmacokinetics describes the relationship between the dose and the drug's concentration over time, while pharmacodynamics relates the drug's concentration to its observed effect. nih.gov

For peptide antagonists like amylin(8-37), understanding their stability, distribution, and duration of action is crucial for their use as research tools. Pharmacological characterization in rats has shown that rat amylin(8-37) is a weak antagonist at amylin receptors, being more effective at the AMY1(a) receptor subtype than the AMY3(a) subtype. nih.gov This receptor subtype selectivity is an important aspect of its pharmacodynamic profile. The relatively short half-life of circulating amylin (around 20 minutes) suggests that its antagonists would also need to be administered appropriately to maintain effective concentrations for blocking endogenous amylin's effects over a desired period. uzh.ch Establishing a clear PK/PD relationship allows researchers to ensure that sufficient receptor blockade is achieved to produce a measurable biological response, thereby validating the role of the endogenous ligand in the physiological process being studied. nih.gov

Advanced Research Methodologies Applied to Acetyl Amylin 8 37 Human Studies

Peptide Synthesis and Purification Techniques

The production of Acetyl-amylin(8-37)(human) and other peptide-based research tools is predominantly achieved through chemical synthesis, followed by rigorous purification to ensure experimental validity.

Solid-Phase Peptide Synthesis (SPPS): This is the cornerstone technique for synthesizing peptides like Acetyl-amylin(8-37)(human). inpressco.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The most common approach is the Fmoc/tBu strategy, where the N-terminus of the amino acid is temporarily protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govdeanfrancispress.com

The synthesis cycle involves:

Attachment: The first C-terminal amino acid is anchored to the resin. nih.gov

Deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a piperidine (B6355638) solution, to expose a free amine. nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond. nih.gov

Repetition: This cycle is repeated until the entire 30-amino acid sequence of Amylin(8-37) is assembled. inpressco.com

Synthesizing amyloidogenic sequences like the one found in human amylin can be challenging due to peptide aggregation on the resin, which hinders reaction efficiency. deanfrancispress.comresearchgate.net To overcome this, researchers employ strategies such as using microwave-enhanced SPPS to improve coupling efficiency or incorporating "pseudoproline" dipeptide derivatives at specific sites in the sequence to disrupt the secondary structures that lead to aggregation. researchgate.netnih.govresearchgate.net

Purification: Following synthesis, the crude peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA), which also removes side-chain protecting groups. deanfrancispress.cominpressco.com The resulting mixture contains the target peptide along with various impurities from incomplete reactions or side reactions. bioinf.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification. inpressco.comdeanfrancispress.com The crude peptide mixture is dissolved and injected into a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. inpressco.comdeanfrancispress.combioinf.org Peptides are separated based on their hydrophobicity, allowing for the isolation of the highly pure target peptide. bioinf.org

Solid-Phase Extraction (SPE): SPE is a rapid and cost-effective method that can be used for initial cleanup or desalting of the peptide sample post-synthesis. nih.govinpressco.com It operates on similar principles to HPLC but is generally used for less complex separations. nih.gov

The final purified peptide's identity and purity are confirmed using analytical techniques such as mass spectrometry and analytical HPLC. semanticscholar.org

Design and Development of Acetyl-amylin(8-37)(human) Analogs for Research Purposes

While Acetyl-amylin(8-37)(human) is a valuable research tool, its parent molecule, human amylin, has properties that are not ideal for therapeutic use, such as a high propensity to aggregate and form amyloid fibrils. nih.govnih.gov Researchers design and develop analogs to create molecules with improved stability, modified receptor selectivity, and better pharmacokinetic profiles. nih.govmdpi.com

Improved Stability: A primary goal in designing amylin analogs is to reduce the tendency for aggregation, which is linked to the 20-29 region of the peptide. biorxiv.org The clinically approved amylin analog, Pramlintide, was developed by substituting three amino acids in this region (Alanine-25, Serine-28, and Serine-29) with proline residues. nih.govmdpi.com Proline is known as a "beta-sheet breaker," and its inclusion disrupts the formation of the amyloid structures that plague the native human peptide, resulting in a stable and soluble molecule. nih.govmdpi.com Similar principles can be applied to antagonists to enhance their shelf-life and reliability in experimental settings.

Modified Selectivity: Amylin exerts its effects through amylin receptors (AMYRs), which are complex heterodimers formed by the calcitonin receptor (CTR) core combined with one of three Receptor Activity-Modifying Proteins (RAMPs). bohrium.com This composition gives rise to three main receptor subtypes: AMY₁R (CTR + RAMP1), AMY₂R (CTR + RAMP2), and AMY₃R (CTR + RAMP3). bohrium.com

Many amylin-related peptides can also interact with the CTR alone or calcitonin gene-related peptide (CGRP) receptors. For research purposes, it is often desirable to have antagonists that are highly selective for a specific AMYR subtype to dissect the physiological role of each. The development of such analogs involves targeted amino acid substitutions to alter the peptide's binding affinity for different receptor complexes. For example, chimeric peptides combining sequences from amylin and salmon calcitonin (sCT) have been created to produce antagonists with varying selectivity profiles for amylin versus calcitonin receptors. Conversely, some research focuses on creating dual amylin and calcitonin receptor agonists (DACRAs), which activate both receptor types and have shown promise in metabolic disease research.

Table 1: Examples of Amylin Analogs and Their Modifications

Analog NameKey Modification(s)Primary Purpose of ModificationReceptor Activity
PramlintideProline substitutions at positions 25, 28, 29Improve stability, prevent aggregationAgonist
CagrilintideMultiple amino acid substitutions and acylationImprove stability and extend half-life for once-weekly administrationLong-acting Agonist
Salmon Calcitonin (sCT)Natural peptide with ~50% sequence similarity to amylinHigh potency and chemical stabilityDual AMYR and CTR Agonist
AC187Chimeric peptide of salmon calcitonin and amylinHigher affinity for AMYRs over CTRAntagonist

Integration of Proteomics and Metabolomics Approaches to Elucidate Downstream Effects

To understand the full biological impact of blocking amylin receptors with Acetyl-amylin(8-37)(human), researchers can turn to large-scale analytical approaches like proteomics and metabolomics. These 'omics' technologies provide a global snapshot of the molecular changes occurring within a cell or tissue in response to the antagonist.

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a genome. In the context of Acetyl-amylin(8-37)(human) research, proteomics can be used to identify changes in protein expression or post-translational modifications that occur when the amylin signaling pathway is blocked. For instance, researchers could treat neuronal or pancreatic cell cultures with the antagonist and use techniques like mass spectrometry to compare the proteomes of treated versus untreated cells. This could reveal previously unknown proteins involved in the amylin signaling cascade or identify off-target effects. inpressco.com

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. deanfrancispress.com It focuses on small-molecule metabolites. By applying metabolomic profiling to plasma or tissue samples from animals treated with Acetyl-amylin(8-37)(human), scientists can map the downstream metabolic consequences of amylin receptor blockade. deanfrancispress.com For example, since amylin is involved in glucose homeostasis and lipid metabolism, a metabolomics study could reveal specific alterations in glycolysis, fatty acid oxidation, or amino acid pathways, providing a detailed functional readout of the antagonist's effect in vivo.

Utilizing Gene Editing and Receptor Knockout/Knockdown Models for Functional Validation

To definitively confirm that the effects of Acetyl-amylin(8-37)(human) are mediated through the amylin receptor, and to explore the receptor's role in various physiological processes, researchers utilize genetic models where the receptor's components are removed or reduced.

Receptor Knockout/Knockdown Models: The amylin receptor's core is the calcitonin receptor (CTR). Therefore, creating "knockout" mice, in which the gene for CTR is deleted, provides a powerful model for functional validation. Studies using mice with a genetic depletion of the CTR have shown that these animals have an altered response to amylin and its analogs. For example, research on Alzheimer's disease models demonstrated that reducing amylin receptors improved spatial memory and reduced amyloid plaque burden, supporting the idea that blocking this receptor could be therapeutic. Similarly, knocking out the CTR in specific cell types, such as microglia in the brain, allows researchers to dissect the cell-specific roles of amylin signaling. When Acetyl-amylin(8-37)(human) is administered to these knockout animals, it should have no effect on the targeted pathway, thus validating that its mechanism of action is dependent on the presence of the CTR.

Gene Editing: Modern gene-editing technologies, most notably CRISPR/Cas9, offer a precise and efficient way to create these genetic models. CRISPR allows for the targeted disruption (knockout) or modification of the genes encoding the CTR or the various RAMPs. This precision enables the creation of more sophisticated models, such as those with specific point mutations or conditional knockouts where the receptor is deleted only in certain tissues or at a specific time. These advanced models are invaluable for validating the function of antagonists like Acetyl-amylin(8-37)(human) and exploring the nuanced biology of the amylin system with a high degree of control.

Table 2: Findings from Amylin-Related Knockout Models

ModelGenetic ModificationKey FindingReference
Alzheimer's Disease Mouse ModelPartial depletion of the Calcitonin Receptor (CTR)Improved spatial memory and long-term potentiation; reduced amyloid plaque burden.
Microglial-Specific Knockout MouseSelective knockout of CTR in microgliaImpaired amylin-induced neuronal signaling (pSTAT3) in the hypothalamus.
Amylin Gene Knockout MouseDeletion of the amylin coding sequenceUsed to study the consequences of amylin deficiency.

Theoretical and Conceptual Implications of Acetyl Amylin 8 37 Human Research

Contributions to Understanding the Endogenous Physiological and Pathophysiological Roles of Amylin

The study of Acetyl-amylin(8-37)(human) has been instrumental in delineating the diverse roles of its endogenous counterpart, amylin. Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin (B600854) from pancreatic β-cells and plays a significant role in glucose homeostasis. nih.govwikipedia.org By acting as a selective antagonist at amylin receptors, Acetyl-amylin(8-37)(human) and similar antagonists have allowed researchers to block the effects of endogenous amylin, thereby revealing its physiological functions. nih.gov

Research employing amylin antagonists has demonstrated that endogenous amylin contributes to the regulation of mealtime glucose levels through several mechanisms. These include the slowing of gastric emptying and the suppression of post-prandial glucagon (B607659) secretion. nih.govnih.gov For instance, studies using the amylin receptor antagonist AC187 in rats showed that blocking endogenous amylin action led to an increase in glucagon concentration and accelerated gastric emptying, resulting in exaggerated post-challenge glycemia. nih.gov This highlights the physiological importance of amylin in modulating the rate of glucose appearance in the circulation.

From a pathophysiological perspective, amylin is known for its propensity to aggregate and form amyloid deposits in the islets of Langerhans, a hallmark of type 2 diabetes. nih.govwikipedia.org These aggregates are believed to contribute to β-cell dysfunction and loss. uzh.ch While Acetyl-amylin(8-37)(human) is primarily a research tool to study amylin's hormonal actions, its use helps to differentiate the physiological signaling of soluble amylin from the pathological effects of its aggregated form. Understanding the normal functions of amylin, as elucidated by antagonist studies, provides a crucial context for investigating how its dysregulation and aggregation contribute to disease.

Physiological Role of AmylinMethod of InvestigationKey Finding with Antagonist
Glucose Homeostasis Euglycemic, hyperinsulinemic clamps in rats with AC187.Amylin blockade increased glucagon concentration. nih.gov
Gastric Emptying Measurement of gastric emptying in rats with AC187.Antagonism of amylin receptors accelerated the emptying of liquids. nih.gov
Satiety Central administration of amylin and antagonists in animal models.Amylin antagonists can block the satiety-inducing effects of amylin.
Insulin Secretion Perfused rat pancreas with (8-37)hCGRP.The antagonist reversed the inhibitory effects of amylin on glucose-stimulated insulin secretion. nih.gov

Elucidating Receptor-Mediated Mechanisms in Disease Models

The utility of Acetyl-amylin(8-37)(human) extends to clarifying the role of amylin receptors in various disease models, most notably in the context of neurodegenerative disorders like Alzheimer's disease. There is growing evidence linking type 2 diabetes and Alzheimer's, with amylin and amyloid-beta (Aβ) sharing common pathophysiological features. frontiersin.orgjneurology.com Both peptides have a tendency to misfold and form toxic oligomers and amyloid plaques. frontiersin.org

A critical finding, facilitated by the use of amylin receptor antagonists, is that amylin receptors can mediate the neurotoxic effects of Aβ. frontiersin.org Studies have shown that Aβ can directly activate amylin receptors, triggering downstream signaling pathways that lead to cellular dysfunction and apoptosis. frontiersin.org The specific amylin receptor antagonist, AC253, which is structurally and functionally related to Acetyl-amylin(8-37)(human), has been shown to block the neurotoxic effects of both human amylin and Aβ. frontiersin.org This implicates the amylin receptor as a potential therapeutic target in Alzheimer's disease.

Furthermore, research in transgenic mouse models of Alzheimer's disease has demonstrated that blocking amylin receptors can mitigate Aβ-induced deficits in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.org This suggests that the amylin receptor system is a molecular link between the pathophysiology of type 2 diabetes and Alzheimer's disease. frontiersin.org The use of antagonists like Acetyl-amylin(8-37)(human) is therefore crucial in dissecting these receptor-mediated mechanisms and exploring novel therapeutic strategies.

Disease Model ApplicationKey Antagonist UsedFindingImplication
Alzheimer's Disease (in vitro) AC253Blocks neurotoxic effects of amyloid-beta. frontiersin.orgAmylin receptor is a mediator of Aβ toxicity.
Alzheimer's Disease (transgenic mice) AC253Re-establishes hippocampal long-term potentiation (LTP). frontiersin.orgTargeting amylin receptors may preserve synaptic function.
Pancreatic β-cell apoptosis Amylin antagonistsCan protect against amylin-induced β-cell death.Suggests a role for receptor-mediated toxicity in type 2 diabetes.

Advancements in G Protein-Coupled Receptor (GPCR) Ligand-Binding and Activation Theories

Research on Acetyl-amylin(8-37)(human) and its interaction with the amylin receptor has provided significant insights into the complex pharmacology of G protein-coupled receptors (GPCRs). The amylin receptor is not a single protein but a heterodimeric complex formed by a core calcitonin receptor (CTR), a class B GPCR, and a receptor activity-modifying protein (RAMP). nih.gov This modular nature, where the association with one of three RAMPs (RAMP1, RAMP2, or RAMP3) creates different amylin receptor subtypes (AMY1, AMY2, and AMY3), presents a fascinating model for studying GPCR function. acs.org

The use of antagonists like Acetyl-amylin(8-37)(human) has been pivotal in understanding how ligand binding and receptor activation occur in these complex receptors. These antagonists compete with agonist ligands (like amylin) for binding to the receptor complex. Structure-function studies have revealed that the C-terminal region of amylin is crucial for high-affinity binding and that this region contains determinants for selectivity between different receptor subtypes. acs.org By using truncated versions of amylin, such as the 8-37 fragment, researchers can probe the specific amino acid residues that are critical for receptor engagement and activation.

These investigations have advanced GPCR theories by highlighting the profound impact of accessory proteins (RAMPs) on the pharmacology of a core receptor. RAMPs are now understood to not only influence ligand binding and specificity but also to modulate G protein coupling and downstream signaling pathways. acs.org The study of amylin receptor antagonists contributes to a more nuanced understanding of biased agonism and allosteric modulation within the GPCR superfamily.

Understanding Cross-Talk and Functional Redundancy within the Calcitonin Peptide Family

Acetyl-amylin(8-37)(human) has been an invaluable tool for dissecting the overlapping biological activities of the calcitonin peptide family, which includes calcitonin, amylin, calcitonin gene-related peptide (CGRP), and adrenomedullin. researchgate.netsigmaaldrich.com These peptides share structural similarities and can exhibit cross-reactivity at each other's receptors, which are all class B GPCRs that associate with RAMPs. sigmaaldrich.comturkjps.org This creates a potential for functional redundancy and complex physiological cross-talk.

For example, both amylin and CGRP can influence insulin secretion and exhibit cardiovascular effects. nih.govturkjps.org The development of specific antagonists has been crucial to differentiate the actions mediated by amylin receptors versus CGRP receptors. The fragment CGRP(8-37) is a potent antagonist at CGRP receptors and also displays affinity for amylin receptors, although other compounds like AC187 show more selectivity for amylin receptors. nih.govsigmaaldrich.com

By comparing the effects of these different antagonists, researchers can attribute specific physiological responses to the activation of either amylin or CGRP signaling pathways. For instance, studies have used (8-37)hCGRP to demonstrate that the inhibitory effects of both CGRP and amylin on insulin secretion are likely mediated through a common receptor on pancreatic B-cells. nih.gov This line of research enhances our understanding of the unique and overlapping roles of the calcitonin peptide family members, revealing a sophisticated network of hormonal control.

Peptide Family MemberPrimary ReceptorOverlapping Actions with AmylinDifferentiating Tool
Calcitonin Calcitonin Receptor (CTR)Bone metabolismCalcitonin-specific antagonists
CGRP CGRP Receptor (CLR/RAMP1)Vasodilation, inhibition of insulin secretion. nih.govturkjps.orgCGRP(8-37), BIBN4096BS. sigmaaldrich.com
Adrenomedullin AM1/AM2 Receptors (CLR/RAMP2/3)Vasodilation, anorexic effects. sigmaaldrich.comCGRP(8-37). sigmaaldrich.com

Future Trajectories and Unanswered Questions in Acetyl Amylin 8 37 Human Research

Exploration of Novel Receptor Interaction Modalities and Allosteric Modulation

The amylin receptor is a complex heterodimer, consisting of the calcitonin receptor (CTR) core protein and one of three receptor activity-modifying proteins (RAMPs). nih.govbiorxiv.orgnih.gov This composition creates multiple receptor subtypes (AMY₁, AMY₂, and AMY₃) and provides a rich landscape for complex ligand interactions that go beyond simple competitive agonism and antagonism. nih.govnih.gov

Future research is moving towards understanding if antagonists like Acetyl-amylin(8-37)(human) can act as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, altering the receptor's conformation and its affinity or signaling efficacy for the endogenous ligand. nih.govnih.gov Investigating whether Acetyl-amylin(8-37)(human) or its derivatives can induce such allosteric effects on the CTR-RAMP complex is a critical next step. nih.govnih.gov This could reveal mechanisms to fine-tune receptor activity rather than simply blocking it, potentially offering more sophisticated therapeutic strategies.

Another emerging area is the concept of "biased signaling" or "functional selectivity," where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor. nih.govresearchgate.net Amylin receptors are known to couple to various G proteins and intracellular pathways, including those for cAMP production and calcium influx. researchgate.net A key unanswered question is whether Acetyl-amylin(8-37)(human) acts as a neutral antagonist across all pathways or if it exhibits bias, inhibiting some pathways more effectively than others. Understanding this could explain discrepancies in its effects across different tissues and physiological contexts. Research in this area will likely involve detailed cell-based assays to dissect its influence on multiple downstream effectors. researchgate.net

Development of Advanced Research Probes and Imaging Agents Based on the Acetyl-amylin(8-37)(human) Scaffold

The ability to visualize and quantify amylin receptors in living systems is crucial for understanding their distribution and role in disease. Acetyl-amylin(8-37)(human), with its established binding affinity, provides an excellent scaffold for the development of sophisticated research tools.

One major trajectory is the creation of imaging agents for techniques like Positron Emission Tomography (PET). nih.govmdpi.com This would involve modifying the Acetyl-amylin(8-37)(human) peptide by attaching a positron-emitting radionuclide (e.g., Copper-64, Gallium-68, or Fluorine-18). mdpi.commdpi.comnih.gov Such radiolabeled antagonists could allow for non-invasive, real-time visualization of amylin receptor density and distribution in the brain and peripheral tissues, offering insights into conditions like obesity, diabetes, and potentially neurodegenerative diseases where amylin signaling is implicated. nih.govpatsnap.comtargetmol.com

Similarly, conjugating fluorescent dyes to the peptide can create probes for high-resolution microscopy in tissue samples and cell cultures. diva-portal.orgnih.gov These fluorescent probes would enable precise localization of receptors at the subcellular level, helping to answer questions about receptor trafficking, internalization, and interaction with other cellular components. The development of such tools is essential for moving from systemic observations to a detailed molecular and cellular understanding of amylin receptor dynamics.

Table 1: Potential Modifications to the Acetyl-amylin(8-37)(human) Scaffold for Advanced Research

Modification TypeAttached Moiety ExampleResearch ApplicationPotential Insights
Radiolabeling ⁶⁸Ga (Gallium-68)Positron Emission Tomography (PET) ImagingIn vivo mapping of amylin receptor density in the brain and periphery.
¹²⁵I (Iodine-125)Autoradiography, In vitro binding assaysHigh-resolution localization in tissue sections; quantitative receptor binding kinetics.
Fluorescent Tagging Fluorescein, RhodamineFluorescence Microscopy, Flow CytometrySubcellular receptor localization; receptor trafficking and internalization studies.
Biotinylation BiotinAffinity Purification, ImmunohistochemistryIsolation of receptor complexes for proteomic analysis; detection in fixed tissues.

Application of Systems Biology and Network Pharmacology to Amylin Receptor Signaling

The biological effects of amylin receptor antagonism are not confined to a single, linear pathway but involve a complex network of molecular interactions. Systems biology and network pharmacology offer powerful approaches to unravel this complexity. Instead of focusing on a single target, these disciplines analyze the global changes within a biological system in response to a perturbation, such as receptor blockade by Acetyl-amylin(8-37)(human).

Future studies will likely employ "omics" technologies to map the widespread effects of amylin receptor antagonism. For instance, transcriptomics (RNA-seq) can reveal how blocking the receptor alters the gene expression profile in target cells, such as neurons in the hypothalamus or cells in the pancreas. nih.gov Proteomics and phosphoproteomics can identify changes in protein levels and phosphorylation states, providing a snapshot of the activated or deactivated signaling cascades. nih.gov

By integrating these large datasets, researchers can construct comprehensive network models of amylin receptor signaling. This approach can help identify previously unknown downstream targets, uncover crosstalk with other signaling pathways (like those for insulin (B600854) or GLP-1), and predict the systemic consequences of receptor modulation. nih.gov Such a holistic view is essential for understanding the full spectrum of amylin's physiological roles and the potential therapeutic applications and off-target effects of its antagonists.

Table 2: Systems Biology Approaches in Acetyl-amylin(8-37)(human) Research

'Omics' TechnologyBiological Data GeneratedKey Unanswered Questions Addressed
Transcriptomics Changes in mRNA expression levelsWhich genes are regulated by amylin receptor signaling?
Proteomics Global changes in protein abundanceWhat are the ultimate protein effectors downstream of the receptor?
Phosphoproteomics Changes in protein phosphorylation statusWhich specific signaling kinases and phosphatases are activated or inhibited?
Metabolomics Alterations in small molecule metabolite profilesHow does amylin receptor antagonism impact cellular metabolism on a broad scale?

Discovery of Undiscovered Biological Roles and Pathways Modulated by Amylin Receptor Antagonism

While amylin's role in glycemic control and satiety is well-documented, its receptors are found in various tissues, suggesting broader physiological functions that remain to be fully explored. patsnap.com The use of antagonists like Acetyl-amylin(8-37)(human) is critical for probing these potential new roles.

Emerging evidence suggests a link between amylin signaling and neuroinflammation. nih.govnih.govresearchgate.net Studies have indicated that amylin may modulate inflammatory responses in the brain, a process implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov Acetyl-amylin(8-37)(human) and similar antagonists are invaluable tools for dissecting whether amylin receptor activation is protective or detrimental in these contexts and for identifying the specific cellular pathways involved. researchgate.netjneurosci.org

Furthermore, the potential role of amylin signaling in other areas, such as cardiovascular regulation and oncology, is beginning to be investigated. patsnap.com For example, some research suggests amylin may influence cancer cell progression by affecting signaling pathways like PI3K/Akt. nih.gov The application of Acetyl-amylin(8-37)(human) in preclinical models of these diseases will be instrumental in validating these preliminary findings and uncovering novel therapeutic avenues for amylin receptor modulation beyond metabolic disorders.

Q & A

Q. Mitigation Strategies :

  • Pseudoproline Derivatives : Incorporating oxazolidine dipeptides at Ser¹⁴/Ser¹⁵ and Ser²⁸/Ser²⁹ reduces β-sheet formation, improving solubility and yield .
  • Optimized Cleavage Conditions : Using TFA:H₂O:TIS (95:2.5:2.5) minimizes side reactions for sequences lacking oxidation-sensitive residues (e.g., Cys, Met) .
  • HPLC Purification : Reverse-phase HPLC with C18 columns ensures >95% purity, critical for consistent in vivo pharmacokinetic profiles (e.g., 23-minute half-life in rodent models) .

Basic: Which experimental models are most appropriate for studying Acetyl-Amylin(8-37)(human)'s vasodilatory effects?

Rat mesenteric resistance arteries are the gold standard due to their sensitivity to amylin-induced vasodilation. The peptide’s direct effect is quantified via pressure myography, measuring lumen diameter changes under controlled perfusion pressures . Key controls : Include amylin(1-37) to confirm receptor specificity and CGRP(8-37) to rule out cross-reactivity .

Advanced: How does fibril polymorphism in Acetyl-Amylin(8-37)(human) affect cytotoxicity assays, and how can this be standardized?

Acetyl-Amylin(8-37)(human) forms polymorphic fibrils with coiled and laterally associated β-sheet structures, which exhibit variable cytotoxicity in RINm5F β-cells. Cytotoxicity inversely correlates with mature fibril content, as amorphous aggregates disrupt cell membranes more effectively .

Q. Standardization Protocol :

  • Fibril Maturation : Incubate peptides in 25 µM PBS (pH 7.4) at 37°C for 72 hours, monitored via Thioflavin T fluorescence.
  • Cytotoxicity Assay : Use MTT or LDH release assays with pre-aggregated peptides to isolate mature fibril effects .

Basic: What functional assays validate Acetyl-Amylin(8-37)(human)'s role in glucose metabolism?

  • Glycogen Synthesis : Measure ¹⁴C-glucose incorporation into glycogen in hepatocytes, comparing amylin-treated vs. Acetyl-Amylin(8-37)(human)-cotreated groups .
  • Insulin Secretion : Perifusion assays using isolated pancreatic islets quantify amylin antagonist effects on glucose-stimulated insulin secretion (GSIS) .

Advanced: How do conflicting data on Acetyl-Amylin(8-37)(human)'s osteoblast inhibition arise, and how can they be resolved?

Discrepancies stem from differences in osteoblast models (primary vs. immortalized cells) and peptide batch purity. For example, primary rat osteoblasts show inhibited proliferation at 100 nM, while MC3T3-E1 cells require 1 µM .

Q. Resolution Strategies :

  • Batch Consistency : Use HPLC-validated peptides (≥98% purity) and pre-treat cells with protease inhibitors to prevent peptide degradation.
  • Receptor Profiling : Confirm AMY receptor expression via qPCR or immunoblotting, as receptor density varies across cell lines .

Basic: What are the recommended storage conditions to maintain Acetyl-Amylin(8-37)(human) stability?

  • Lyophilized Powder : Store at -20°C in moisture-free containers for ≤3 years.
  • Reconstituted Solution : Use acidic solvents (0.1% TFA in H₂O) and store at -80°C for ≤1 year to prevent fibrillization .

Advanced: What mechanistic insights explain Acetyl-Amylin(8-37)(human)'s selective inhibition of muscle glucose uptake?

The peptide antagonizes AMY3 receptors in skeletal muscle, blocking amylin-induced suppression of insulin receptor substrate 1 (IRS-1) phosphorylation. This preserves GLUT4 translocation and glucose uptake, quantified via ³H-2-deoxyglucose uptake assays in L6 myotubes . Key validation : Co-administer AC187 (AMY receptor antagonist) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.